Mesembrenone

Overview

Description

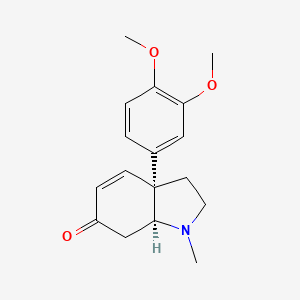

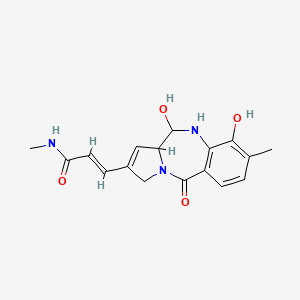

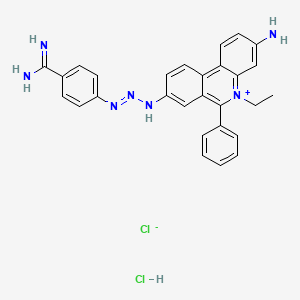

Mesembrenone is a notable alkaloid primarily found in the South African plant Sceletium tortuosum, commonly known as Kanna. This compound is recognized for its pharmacological properties, particularly as a selective serotonin reuptake inhibitor (SSRI), which means it can enhance serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety. This compound has an IC50 value of less than 1 μM, indicating its potency in inhibiting the serotonin transporter (SERT). Additionally, it acts as a phosphodiesterase 4 (PDE4) inhibitor, which may contribute to its therapeutic effects. The traditional use of Kanna includes mood enhancement and mild analgesia, and modern research has begun to validate these applications, focusing on its antidepressant potential. The compound is also being explored for its calming effects and ability to promote a sense of well-being.

Preparation Methods

Traditional methods

Historical Background

Traditionally, the Khoisan people of South Africa have used Sceletium plants, particularly Sceletium tortuosum, for their psychoactive effects[“]. The preparation method involved a fermentation process that has been passed down through generations.

Harvesting Process

The traditional method begins with harvesting the entire Sceletium plant, including leaves, stems, and roots[“]. This approach ensures that all parts of the plant contribute to the final product.

Fermentation Techniques

The harvested plant material is typically crushed between stones and placed in a sealed container, such as a gourd made from animal skins or, more recently, plastic bags or glass jars. The crushed material is then left to ferment for 5-8 days, usually in a sunny location[“].

Sun-drying Methods

After fermentation, the plant material is spread out to dry in the sun[“]. This process helps to preserve the alkaloids and prepare the material for consumption or further processing.

Modern Extraction Techniques

Solvent-based Extraction

Ethanol Extraction

Ethanol is commonly used as a solvent for extracting alkaloids from Sceletium plants[“]. This method is effective for isolating mesembrenone and other related compounds.

Methanol Extraction

Methanol is another solvent used in the extraction process5. It can be particularly effective for creating standardized extracts with specific alkaloid profiles.

Hydroalcoholic Extraction

A mixture of water and alcohol (typically ethanol) is often used for extraction[“]. This method can help balance the extraction of both polar and non-polar compounds.

Soxhlet Extraction Process

The Soxhlet extraction method is an efficient technique for extracting alkaloids from plant material[“]. It involves continuous cycling of solvent through the plant material, allowing for thorough extraction.

Acidification and Neutralization Steps

After initial extraction, the solution is often acidified (e.g., with H2SO4) and then neutralized with ammonia to isolate the alkaloids[“]. This process helps to separate the desired compounds from other plant materials.

Purification and Separation Methods

Column Chromatography

Reverse Phase

Reverse-phase chromatography is used to separate and purify alkaloids based on their hydrophobicity[“]. This technique is particularly useful for isolating this compound from other alkaloids.

Normal Phase

Normal-phase chromatography can also be employed to separate alkaloids based on their polarity[“].

High-Pressure Liquid Chromatography (HPLC)

HPLC is a powerful tool for both analytical and preparative separation of alkaloids8. It allows for precise quantification and isolation of this compound and related compounds.

Ion-exchange Chromatography

This method can be used to separate alkaloids based on their ionic properties[“], providing another avenue for purification.

Gel-permeation Chromatography

Also known as size-exclusion chromatography, this technique separates molecules based on their size and is useful for isolating alkaloids from larger plant molecules[“].

Chemical Reactions Analysis

Common Chemical Reactions of Mesembrenone

This compound undergoes several chemical reactions, including:

Hydroxylation

Dealkylation

Dihydration

N-oxidation

These reactions play a crucial role in understanding this compound's behavior in various chemical environments and its potential metabolic pathways[“].

Reaction with Diethyl Azodicarboxylate

One notable reaction of this compound is its oxidation with diethyl azodicarboxylate. This reaction results in the formation of β-enaminoketones[“].

Spectroscopic Analysis of this compound Reactions

Researchers employ various spectroscopic techniques to analyze this compound and its reaction products:

Nuclear Magnetic Resonance (NMR) spectroscopy

Mass spectrometry

UV-Vis spectroscopy[“]

These methods allow for detailed structural elucidation and characterization of this compound and its derivatives.

Chromatographic Separation of Reaction Products

Chromatographic techniques are essential for isolating and analyzing this compound and its reaction products:

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC)

Thin-layer Chromatography (TLC)[“]

HPLC has been particularly useful in quantitative analysis of this compound and related alkaloids in Sceletium plant material.

Analytical Methods for Reaction Product Identification

Advanced analytical techniques are employed for identifying and characterizing this compound reaction products:

LC-MS/MS techniques

GC-MS analysis

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC/QToF-MS)6

These methods provide high sensitivity and specificity in detecting and quantifying this compound and its metabolites[“].

Scientific Research Applications

Pharmacological Mechanisms of Mesembrenone

This compound exhibits two primary mechanisms of action that have attracted scientific attention:

Serotonin Reuptake Inhibition: this compound has been shown to inhibit the serotonin transporter, potentially influencing mood and emotional regulation.

Phosphodiesterase 4 (PDE4) Inhibition: This mechanism is associated with cognitive enhancement and anti-inflammatory effects.

The dual action of this compound on both mood enhancement and cognitive support makes it a compelling subject for neuropharmacological research[“].

Analytical Methods for this compound Research

Researchers employ various analytical techniques to study this compound:

UHPLC/QToF-MS: This method provides high-resolution mass spectrometry data, enabling precise identification and quantification of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for volatile compound analysis and structural elucidation of this compound and its derivatives[“].

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural information, crucial for understanding this compound's molecular characteristics.

This compound in Neuroscience Research

Neuroscience research on this compound focuses on several areas:

Anxiety and Depression Studies: Preliminary research suggests potential anxiolytic and antidepressant effects of this compound[“].

Cognitive Function Enhancement: Studies indicate that this compound may improve cognitive performance, particularly in areas of executive function and memory.

Neuroprotective Effects: Emerging research is exploring this compound's potential neuroprotective properties, which could have implications for neurodegenerative disorders.

This compound in Cancer Research

While still in early stages, some studies have investigated this compound's potential anticancer properties:

Cytotoxic Effects: In vitro studies have shown cytotoxic effects of this compound on certain cancer cell lines.

Comparative Studies: Researchers are comparing this compound's effects with those of other alkaloids to understand its unique properties in cancer research[“].

Pharmacokinetic Studies of this compound

Understanding this compound's pharmacokinetics is crucial for its potential therapeutic applications:

Absorption and Distribution: Studies are ongoing to determine how this compound is absorbed and distributed in the body[“].

Metabolism and Excretion: Research is investigating the metabolic pathways of this compound and its elimination from the body.

Bioavailability Studies: These studies aim to determine the amount of this compound that reaches systemic circulation in its active form.

This compound in Metabolomics Research

Metabolomics research involving this compound includes:

Metabolomic Profiling: Comprehensive analysis of metabolites in Sceletium species, including this compound, provides insights into plant biochemistry.

Chemotaxonomic Relationships: this compound profiles are used to study relationships between different Sceletium species and varieties.

Chemical Marker Discovery: Identification of this compound and related compounds as chemical markers for quality control in herbal products[“].

Mechanism of Action

Mesembrenone exhibits two primary mechanisms of action that have attracted scientific attention:

Serotonin Reuptake Inhibition

This compound acts as a potent selective serotonin reuptake inhibitor (this compound) with a Ki value of 27 nM. This mechanism involves:

Interaction with the serotonin transporter (SERT)

Blocking the reuptake of serotonin into presynaptic neurons

Increasing serotonin availability in the synaptic cleft[“]

Phosphodiesterase 4 (PDE4) Inhibition

This compound inhibits PDE4 with a Ki value of 470 nM. PDE4 inhibition leads to:

Increased levels of intracellular cyclic adenosine monophosphate (cAMP)

Enhanced signaling in cAMP-dependent pathways

Potential cognitive enhancement and anti-inflammatory effects[“]

Molecular Interactions

The dual action of this compound is attributed to its unique molecular structure. Its binding affinity to SERT is particularly high, making it a potent this compound. The structural features that allow this compound to interact with both SERT and PDE4 contribute to its multifaceted pharmacological profile[“].

Neurochemical Effects

The combined action of serotonin reuptake inhibition and PDE4 inhibition results in several neurochemical effects:

Increased serotonin availability in synapses

Elevated intracellular cAMP levels

Modulation of downstream neurotransmission pathways

These effects may contribute to the compound's potential mood-enhancing and cognitive-boosting properties[“].

Cellular and Molecular Pathways

This compound's mechanism of action involves several cellular and molecular pathways:

Impact on serotonergic signaling cascades

Influence on cAMP-dependent pathways

Potential effects on gene expression related to neuroplasticity and neuroprotection

Research suggests that these pathways may play a role in the compound's potential therapeutic effects[“].

Comparative Pharmacology

Compared to synthetic antidepressants, this compound's dual-action mechanism is unique. While many antidepressants focus solely on serotonin reuptake inhibition, this compound's additional PDE4 inhibition may offer a broader spectrum of effects.

Pharmacokinetics Relevant to Mechanism

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, play a crucial role in its mechanism of action. These factors influence the compound's bioavailability and duration of action, which are essential considerations for its potential therapeutic applications[“].

Neurobiological Implications

The mechanism of action of this compound has several neurobiological implications:

Effects on mood regulation through serotonergic modulation

Potential cognitive enhancement via PDE4 inhibition

Possible neuroprotective properties through cAMP-dependent pathways

These implications suggest a broad range of potential therapeutic applications that warrant further investigation[“].

Comparison with Similar Compounds

Mesembrine-type Alkaloids

Mesembrenone belongs to a family of compounds known as mesembrine-type alkaloids. These alkaloids share common structural features, including a tricyclic skeleton and a methylenedioxy group. They are primarily found in plants of the genus Sceletium, with S. tortuosum being the most well-known source.

Comparison with Mesembrine

Mesembrine is the most abundant alkaloid in Sceletium species and shares structural similarities with this compound. However, this compound differs in having a ketone group where mesembrine has a hydroxyl group. This structural difference contributes to their distinct pharmacological profiles.

Mesembrine acts primarily as a serotonin reuptake inhibitor (SRI) and a weak phosphodiesterase-4 (PDE4) inhibitor. In contrast, this compound exhibits more potent PDE4 inhibition while maintaining strong SRI activity.

Comparison with Mesembranol

Mesembranol is another alkaloid found in Sceletium species. It is structurally related to mesembrine but lacks the double bond present in this compound. This structural difference results in distinct pharmacological properties, with mesembranol showing weaker serotonin reuptake inhibition compared to this compound.

Comparison with Epimesembranol

Epimesembranol is a structural isomer of mesembranol. While it shares the same molecular formula as mesembranol, its spatial arrangement of atoms differs. This isomerism leads to differences in pharmacological effects, although specific comparisons with this compound are limited in the current literature.

Comparison with Tortuosamine

Tortuosamine is another alkaloid found in S. tortuosum. It has a distinct structure from this compound, lacking the methylenedioxy group characteristic of mesembrine-type alkaloids. Tortuosamine shows weaker serotonin reuptake inhibition compared to this compound.

Comparison with Joubertiamine

Joubertiamine is an alkaloid found in other Sceletium species. It has a different core structure compared to this compound and exhibits distinct pharmacological properties. While this compound is known for its dual SRI and PDE4 inhibition, joubertiamine's pharmacological profile is less well-characterized.

Common Problem

How does mesembrenone differ from mesembrine?

This compound has a ketone group where mesembrine has a hydroxyl group, leading to more potent PDE4 inhibition in this compound.

What makes this compound unique among Sceletium alkaloids?

This compound's dual action as a potent serotonin reuptake inhibitor and PDE4 inhibitor sets it apart from other Sceletium alkaloids.

How do the pharmacological effects of this compound compare to similar compounds?

This compound generally shows stronger PDE4 inhibition compared to other Sceletium alkaloids, while maintaining potent serotonin reuptake inhibition.

Are there any compounds similar to this compound in other plant species?

While mesembrine-type alkaloids are primarily found in Sceletium species, structurally related compounds may exist in other plants, though specific examples are limited in current literature.

How do analytical techniques help in comparing this compound with similar compounds?

Techniques like HPLC, mass spectrometry, and NMR spectroscopy allow for detailed structural analysis and quantification, enabling precise comparisons between this compound and related compounds.

What are the main research applications of this compound?

The main research applications include neuropharmacology, cancer research, metabolomics, and pharmacokinetic studies.

How is this compound analyzed in laboratory settings?

This compound is typically analyzed using techniques such as UHPLC/QToF-MS, GC-MS, and NMR spectroscopy[“].

What are the challenges in studying this compound?

Challenges include standardization of plant extracts, development of sensitive analytical methods, and understanding complex pharmacological interactions[“].

How does this compound research contribute to drug discovery?

This compound research provides insights into novel mechanisms of action and potential therapeutic targets, particularly in neuropharmacology and cancer research[“].

What are the potential future applications of this compound research?

Future applications may include development of new treatments for neurological and psychiatric disorders, as well as potential applications in cancer therapy and cognitive enhancement[“].

Properties

IUPAC Name |

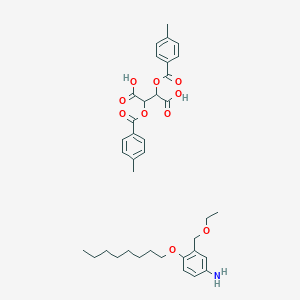

(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNHBCSWFYFPAN-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963667 | |

| Record name | Mesembrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-54-2 | |

| Record name | (+)-Mesembrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Mesembrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesembrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesembrenone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8JNS8E79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Mesembrenone and where is it found?

A1: this compound is a major alkaloid found in the Sceletium tortuosum plant, also known as Kanna. This succulent plant, indigenous to South Africa, has been traditionally used for its mood-altering effects. [, , ]

Q2: How does this compound exert its effects at the molecular level?

A2: this compound primarily acts as a potent inhibitor of Phosphodiesterase 4 (PDE4) and also demonstrates significant activity as a serotonin reuptake inhibitor. [, ] By inhibiting PDE4, this compound is thought to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes including mood regulation. [] Its serotonin reuptake inhibition activity contributes to increased serotonin levels in synapses, further influencing mood and potentially anxiety. []

Q3: What is the chemical structure of this compound?

A3: this compound possesses a complex molecular structure characteristic of alkaloids. It is classified as a Mesembrine-type alkaloid with a hexahydropyrrolo[2,1-a]isoquinoline core. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H21NO3. Its molecular weight is 287.35 g/mol. [, ]

Q5: Are there any specific analytical techniques used to identify and quantify this compound?

A5: Several analytical techniques are employed for the identification and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used. [, ] Additionally, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) provide definitive confirmation based on characteristic ions and fragmentation patterns. [] Gas chromatography coupled with mass spectrometry (GC-MS) is also employed for analysis. [, , ]

Q6: What is the significance of analytical method validation in this compound research?

A6: Method validation is crucial to ensure the accuracy, precision, and specificity of analytical methods used in this compound research. Validation involves establishing the method's linearity, range, sensitivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and robustness. [] This rigorous process ensures reliable and reproducible results, supporting the quality of research findings.

Q7: Has the pharmacokinetic profile of this compound been investigated?

A7: Pharmacokinetic studies in mice revealed that while this compound exhibits poor oral bioavailability, it demonstrates rapid distribution following intravenous administration. [] This suggests that alternative routes of administration or formulation strategies may be necessary to enhance its bioavailability.

Q8: Are there any known drug interactions or safety concerns associated with this compound?

A8: While Sceletium tortuosum extracts are marketed for various effects, it's crucial to acknowledge the limited research regarding this compound's safety profile, potential drug interactions, and long-term effects. [, ] Comprehensive toxicological studies and clinical trials are necessary to fully elucidate its safety profile and potential risks.

Q9: How does the structure of this compound influence its activity?

A9: Structural modifications to the this compound molecule can significantly impact its potency and selectivity towards its targets. [, , ] For instance, modifications to the ring system or substituents can alter its interactions with PDE4 or the serotonin transporter, thereby influencing its pharmacological effects.

Q10: Are there any environmental concerns associated with this compound or its source plant?

A11: The increasing demand for Sceletium tortuosum necessitates sustainable harvesting practices and cultivation methods to prevent overexploitation and preserve the plant's natural populations. Research on the plant's ecological role and potential environmental impact of cultivation is essential for responsible utilization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline](/img/structure/B1676247.png)